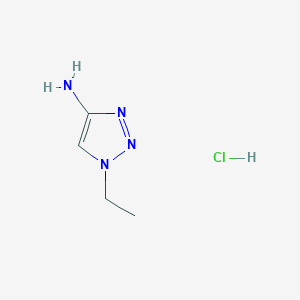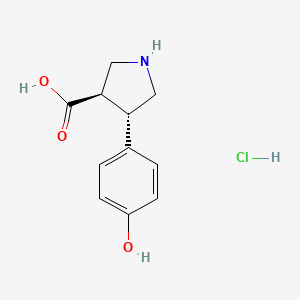
2-(Ethylsulfanyl)cyclohexan-1-amine
Descripción general
Descripción
“2-(Ethylsulfanyl)cyclohexan-1-amine” is a chemical compound with the CAS Number: 20322-31-0 . It has a molecular weight of 159.3 and its IUPAC name is 2-(ethylsulfanyl)cyclohexanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Ethylsulfanyl)cyclohexan-1-amine” is 1S/C8H17NS/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Ethylsulfanyl)cyclohexan-1-amine” are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can form imines and enamines respectively when they react with aldehydes and ketones .Physical And Chemical Properties Analysis
“2-(Ethylsulfanyl)cyclohexan-1-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Chiral Recognition and Kinetic Resolution
- "Chiral recognition and kinetic resolution of aromatic amines via supramolecular chiral nanocapsules in nonpolar solvents" (Kida et al., 2013): This study highlights the use of supramolecular nanocapsules for chiral recognition and kinetic resolution in nonpolar media, a significant advancement in molecular chemistry.
Synthesis and Antimicrobial Properties
- "Synthesis and properties of aminomethoxy derivatives of 1-(ethylsulfanyl)alkanes" (Mamedbeyli et al., 2013): This research discusses the creation of new amino derivatives of 1-(ethylsulfanyl)alkanes and their potential as antimicrobial additives, demonstrating an important application in materials science.
Chemical Oxidation Studies
- "Chemical Oxidation Studies of β-Hydroxy-sulfides with tris(4-Bromophenyl)aminium Hexachloroantimonate: Diastereoselective Sulfoxide Obtaining and Pinacol-Type Rearrangement" (Donnici et al., 2003): This study explores the chemical oxidation of β-hydroxy-sulfides, demonstrating the potential of such reactions in organic synthesis.
Catalyst Synthesis
- "N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide and Poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) as Mild and Efficient Catalysts" (Ghorbani‐Vaghei & Amiri, 2014): This paper describes the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using novel catalysts, indicating a broad application in catalysis and synthetic chemistry.
Electro-Optical Applications
- "Electro-Optical Evidence for the Chelate Effect at Semiconductor Surfaces" (Lisensky et al., 1990): This research demonstrates the use of monoamines and diamines in enhancing the photoluminescence of semiconductor substrates, an essential aspect of materials science and electronics.
Enantioselective Organocatalysis
- "Cyclohexane‐1,2‐diamines: Efficient Catalysts for the Enantioselective Conjugate Addition of Ketones to Nitro Olefins" (Rasappan & Reiser, 2009): This study presents the use of cyclohexane-1,2-diamines as catalysts in enantioselective reactions, showing their utility in organic synthesis.
Protecting and Activating Groups in Amine Synthesis
- "2-(1,3-Dioxan-2-yl)ethylsulfonyl group: a new versatile protecting and activating group for amine synthesis" (Sakamoto et al., 2006): This paper discusses a novel sulfonating agent for amines, showcasing an innovative approach in amine synthesis.
Microencapsulation Applications
- "Synthesis of amidic alginate derivatives and their application in microencapsulation of λ-cyhalothrin" (Yang et al., 2011): The study explores the use of alginate-amide derivatives in microencapsulation, indicating potential applications in drug delivery and materials science.
Safety And Hazards
Propiedades
IUPAC Name |
2-ethylsulfanylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJOVLJFAWUNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308937 | |
| Record name | 2-(Ethylthio)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)cyclohexan-1-amine | |
CAS RN |
20322-31-0 | |
| Record name | 2-(Ethylthio)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20322-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylthio)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)





![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)


![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)